molecular formula C21H11FN4O4S B2639620 (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 477298-19-4

(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2639620
CAS No.: 477298-19-4
M. Wt: 434.4
InChI Key: BLSUKNYETMTYHZ-JLHYYAGUSA-N
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Description

(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic small molecule with a molecular formula of C21H11FN4O4S and a molecular weight of 434.4 g/mol . This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The thiazole ring is a common motif in various therapeutic agents due to its ability to participate in diverse biological interactions . The specific structure of this compound, which integrates a coumarin (2H-chromen-2-one) unit and a fluoronitroaniline group, suggests potential for multifaceted research applications. Its high topological polar surface area of 149 Ų indicates distinct physicochemical properties that could influence its behavior in biological systems . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-fluoro-5-nitroanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN4O4S/c22-16-6-5-14(26(28)29)8-17(16)24-10-13(9-23)20-25-18(11-31-20)15-7-12-3-1-2-4-19(12)30-21(15)27/h1-8,10-11,24H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSUKNYETMTYHZ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=C(C=CC(=C4)[N+](=O)[O-])F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=C(C=CC(=C4)[N+](=O)[O-])F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic compound that presents significant biological activity, particularly in the realms of anticancer and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological properties:

  • Acrylonitrile moiety : Known for its reactivity and potential in forming various derivatives.
  • Thiazole ring : Associated with a range of biological activities, including anticancer properties.
  • Nitrophenyl group : The presence of the nitro group enhances electron-withdrawing characteristics, which can influence the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H14FN3O3S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound 4hA549 (Lung Cancer)7.82
Compound 10Jurkat Cells< 1.61
Compound 13A431 (Skin Cancer)< 1.0

These results indicate that modifications in the structure can lead to enhanced activity against specific cancer types.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. For example, a related compound exhibited an IC50 value of 1.1 µmol L−1 against AChE, suggesting potential for neuroprotective applications .
  • Apoptosis Induction : The interaction with cellular pathways leading to apoptosis has been observed in compounds with thiazole and acrylonitrile moieties, indicating that this compound may also promote programmed cell death in cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that:

  • The presence of electron-withdrawing groups like nitro enhances anticancer activity.
  • Substituents on the thiazole ring significantly affect the potency against cancer cell lines, with specific configurations leading to increased cytotoxicity.

Study on Thiazole Derivatives

A study focused on thiazole derivatives demonstrated their potential as anticancer agents. Compounds were synthesized and tested against various cancer cell lines, showing promising results in terms of IC50 values and selectivity towards cancer cells over normal cells .

Neuroprotective Potential

Research into related compounds has also indicated potential neuroprotective effects through enzyme inhibition pathways, particularly targeting AChE. Such findings suggest that this compound could be explored further for applications in treating neurodegenerative disorders .

Scientific Research Applications

The compound (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications. This article explores the applications of this compound, focusing on its biological activities, synthetic methodologies, and implications in drug development.

Molecular Formula

  • Molecular Formula : C₁₈H₁₅FN₄O₂S
  • Molecular Weight : 364.41 g/mol

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.

  • Mechanism of Action : The thiazole moiety is known for its ability to inhibit specific enzymes and pathways that are crucial for tumor growth and survival. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Studies :
    • A study demonstrated that thiazole derivatives could selectively induce apoptosis in human glioblastoma U251 cells with IC₅₀ values indicating effective cytotoxicity .
    • Another research highlighted the synthesis of thiazole-integrated pyridine derivatives that exhibited better anti-breast cancer efficacy than standard treatments .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity against various pathogens.

  • Research Findings : Thiazole compounds have been reported to possess antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating their potential use in treating resistant strains .

Anticonvulsant Effects

Thiazole-containing compounds have also been investigated for their anticonvulsant properties.

  • Experimental Evidence : Compounds synthesized with similar structures were tested in picrotoxin-induced convulsion models, showing promising anticonvulsant effects .

Synthesis Approaches

The synthesis of the compound involves several steps, typically including:

  • Formation of the Thiazole Ring : This is often achieved through condensation reactions involving appropriate aldehydes and thioketones.
  • Introduction of the Chromenone Moiety : This can be accomplished via cyclization reactions where chromenone precursors are reacted with thiazole derivatives.
  • Final Coupling Reactions : The final product is obtained through coupling reactions between the thiazole-chromenone intermediate and the nitrile group.

Challenges in Synthesis

Synthetic challenges include achieving high yields and purity due to the complexity of the molecule and potential side reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]thiazol-2-yl and Acrylonitrile Moieties

Compounds from (e.g., 7f–7j ) share the acrylonitrile backbone and benzo[d]thiazol-2-yl group but differ in substituents (Table 1).

Compound ID Substituent Yield (%) Melting Point (°C) Notable Features
7f Pyridin-3-yl 66 155–157 Green solid; IR CN stretch
7g 5-(4-Chlorophenyl)furan-2-yl 59 185–187 Yellow solid; chlorophenyl group
7h 5-Chloro-3-methyl-1-phenyl-1H-pyrazol 59 188–190 High melting point
Target Compound 4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl N/A N/A Coumarin-thiazole hybrid

Key Observations :

  • The target compound’s coumarin-thiazole group distinguishes it from simpler aryl/heteroaryl substituents in 7f–7j. Coumarin’s conjugated system may enhance fluorescence or photochemical properties .
  • Melting points of analogues (138–193°C) suggest that the target compound’s bulkier coumarin moiety could increase melting temperature due to improved packing efficiency.

Comparison with Target Compound :

  • Structural Difference: TP1 has a thiophene-diphenylamino group, whereas the target compound features a coumarin-thiazole unit.
  • Functional Implication : The target’s nitro group may enable similar anion sensing, but its coumarin component could shift absorption/emission wavelengths.
Pharmacologically Active Analogues

describes N-(benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives with antibacterial and antituberculosis activity.

Key Differences :

  • The target compound lacks the benzo[d]imidazole linker but retains the coumarin-thiazole motif.
  • The 2-fluoro-5-nitroanilino group in the target may enhance bioavailability or target binding compared to unsubstituted aryl groups.
Thiazole-Acrylonitrile Derivatives with Antiviral Activity

highlights (4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides as Hsp90α inhibitors with anti-Herpes Simplex Virus activity.

Comparison :

  • The target compound’s coumarin-thiazole system could mimic the pyrimidine-thiazole pharmacophore in antiviral agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, coupling reactions involving thiazole and acrylonitrile moieties may benefit from flow chemistry setups to enhance reproducibility and reduce side reactions . Triethylamine as a base in dioxane has been effective in analogous thiazole-acrylonitrile couplings, with dropwise addition of acylating agents to minimize exothermic side reactions .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm connectivity and stereochemistry, particularly the (E)-configuration of the acrylonitrile group. FT-IR can validate nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functional groups. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% deviation, as demonstrated in structurally related thiazole-coumarin hybrids .

Q. What computational approaches are suitable for predicting the biological target of this compound?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger to screen against kinases or proteases, given the coumarin-thiazole scaffold’s known affinity for these targets. Validate predictions with pharmacophore modeling to assess electrostatic and steric complementarity. Reference analogs with similar substituents (e.g., 4-chlorophenyl or fluorophenyl groups) have shown activity against cancer-related kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency?

  • Methodological Answer : Synthesize analogs with modifications to:

  • The 2-fluoro-5-nitrophenyl group (e.g., replacing fluorine with other halogens or adjusting nitro positioning).
  • The coumarin-thiazole core (e.g., introducing methyl or methoxy groups to modulate lipophilicity).
    Evaluate changes using in vitro assays (e.g., IC₅₀ in cancer cell lines) and correlate with computational descriptors (logP, polar surface area). Structural analogs with 4-hydroxyphenyl or thiophene substitutions have shown enhanced solubility without compromising activity .

Q. How can contradictory data between solubility and bioactivity be resolved?

  • Methodological Answer : Use co-solvent systems (e.g., DMSO/PEG-400) to improve aqueous solubility while maintaining compound stability. Validate bioactivity results with dose-response curves in multiple cell lines. If solubility limits persist, employ prodrug strategies by masking polar groups (e.g., esterification of nitrile or hydroxyl moieties), as seen in coumarin derivatives .

Q. What statistical methods are effective for optimizing multi-step synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) within DoE to model interactions between variables (e.g., reaction time, reagent stoichiometry). For example, a central composite design can optimize the coupling of the fluorophenylamine and coumarin-thiazole intermediates, prioritizing yield and purity .

Q. How should researchers analyze discrepancies in cytotoxicity data across different assays?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., MTT, apoptosis markers, colony formation). Control for assay-specific artifacts (e.g., MTT interference by nitro groups). If contradictions persist, conduct metabolomic profiling to identify off-target effects or metabolic instability, as observed in nitrophenyl-containing compounds .

Q. What strategies address low reproducibility in spectral data for structural analogs?

  • Methodological Answer : Standardize NMR acquisition parameters (e.g., solvent, temperature) and use internal standards (e.g., TMS) for chemical shift calibration. For crystallography, employ single-crystal XRD to resolve ambiguities in stereochemistry, as demonstrated in related thiazolo-pyrimidine derivatives .

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